molecular formula C17H17F3N6O2S B6542519 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 1021264-16-3

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine

Katalognummer B6542519
CAS-Nummer: 1021264-16-3
Molekulargewicht: 426.4 g/mol
InChI-Schlüssel: RTRZVTGRJRLCBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine” is a complex organic molecule. It contains several functional groups including a triazolopyridazine ring, a piperazine ring, and a trifluoromethylbenzenesulfonyl group .


Synthesis Analysis

The synthesis of similar triazolopyridazine compounds involves various synthetic approaches . One common method involves the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves bromination of 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indoles .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray crystallography . The molecule contains a five-membered triazole ring fused with a six-membered pyridazine ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the reaction of acid hydrazide with ethyl 2-(N-phenylhydrazono)-3-oxobutanoate has been reported .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The compound has potential anticancer applications. The triazolothiadiazine derivatives, which are structurally similar to the compound , have been found to exhibit diverse pharmacological activities, including anticancer properties .

Antimicrobial Applications

The compound may also have antimicrobial applications. Triazole-based compounds have been found to be effective against a wide class of Gram-positive and Gram-negative bacteria . This suggests that the compound could potentially be used in the development of new classes of antibacterial agents.

Analgesic and Anti-inflammatory Applications

The compound could potentially be used in the development of analgesic and anti-inflammatory drugs. Triazolothiadiazine derivatives have been found to exhibit these properties .

Antioxidant Applications

The compound may have antioxidant applications. Triazolothiadiazine derivatives have been found to exhibit antioxidant properties .

Antiviral Applications

The compound could potentially be used in the development of antiviral drugs. Triazolothiadiazine derivatives have been found to exhibit antiviral properties .

Enzyme Inhibitor Applications

The compound may have applications as an enzyme inhibitor. Triazolothiadiazine derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .

Antitubercular Applications

The compound could potentially be used in the development of antitubercular drugs. Triazolothiadiazine derivatives have been found to exhibit antitubercular properties .

8. Applications in Drug Design and Discovery The compound’s structure–activity relationship makes it biologically important in drug design, discovery, and development . Its hydrogen bond accepting and donating characteristics make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Eigenschaften

IUPAC Name

3-methyl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O2S/c1-12-21-22-15-6-7-16(23-26(12)15)24-8-10-25(11-9-24)29(27,28)14-4-2-13(3-5-14)17(18,19)20/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRZVTGRJRLCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.